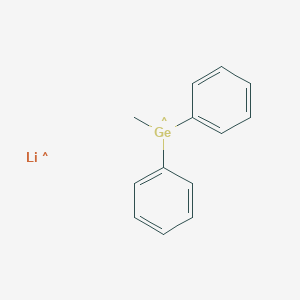
Lithium, (methyldiphenylgermyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (methyldiphenylgermyl)- is an organolithium compound that features a lithium atom bonded to a methyldiphenylgermyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties. This compound is particularly interesting due to the presence of germanium, which can impart unique reactivity and properties compared to other organolithium compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (methyldiphenylgermyl)- typically involves the reaction of methyldiphenylgermyl chloride with lithium metal. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is often performed in a solvent like tetrahydrofuran (THF) or diethyl ether, which can stabilize the organolithium compound formed.
Industrial Production Methods
Industrial production of organolithium compounds, including Lithium, (methyldiphenylgermyl)-, follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium, (methyldiphenylgermyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic centers, such as carbonyl groups, forming new carbon-carbon bonds.
Substitution Reactions: It can replace halide ions in organic halides, forming new organogermanium compounds.
Reduction Reactions: The compound can act as a reducing agent, donating electrons to other molecules.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, (methyldiphenylgermyl)- include carbonyl compounds (e.g., aldehydes and ketones), alkyl halides, and various electrophiles. The reactions are typically carried out under an inert atmosphere to prevent the highly reactive organolithium compound from decomposing.
Major Products
The major products formed from reactions with Lithium, (methyldiphenylgermyl)- depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions with alkyl halides would produce new organogermanium compounds.
Scientific Research Applications
Lithium, (methyldiphenylgermyl)- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound can be used in the preparation of germanium-containing materials, which have applications in semiconductors and optoelectronics.
Medicinal Chemistry: Research is ongoing into the potential use of organogermanium compounds in pharmaceuticals, due to their unique biological activities.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of Lithium, (methyldiphenylgermyl)- involves its strong nucleophilic properties, which allow it to attack electrophilic centers in other molecules. The lithium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the germanium atom and enhancing its reactivity. This makes the compound highly effective in forming new carbon-carbon and carbon-germanium bonds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lithium, (methyldiphenylgermyl)- include other organolithium compounds, such as:
- Methyllithium
- Phenyllithium
- Butyllithium
- Lithium diphenylphosphide
Uniqueness
What sets Lithium, (methyldiphenylgermyl)- apart from these similar compounds is the presence of the germanium atom. Germanium imparts unique electronic and steric properties to the compound, which can influence its reactivity and the types of reactions it can undergo. This makes Lithium, (methyldiphenylgermyl)- a valuable reagent in organic synthesis and materials science.
Properties
CAS No. |
104470-11-3 |
|---|---|
Molecular Formula |
C13H13GeLi |
Molecular Weight |
248.8 g/mol |
InChI |
InChI=1S/C13H13Ge.Li/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3; |
InChI Key |
FPNANPWDEMDYIO-UHFFFAOYSA-N |
Canonical SMILES |
[Li].C[Ge](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















